

4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine structure elucidation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine

Cat. No.: B1299636

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structural elucidation of the heterocyclic compound **4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine**. The document outlines the general synthetic methodology, predicted spectroscopic data, and the logical workflow for its characterization. While specific experimental data for this exact compound is not extensively available in public literature, this guide consolidates information from closely related analogs to provide a robust framework for its analysis.

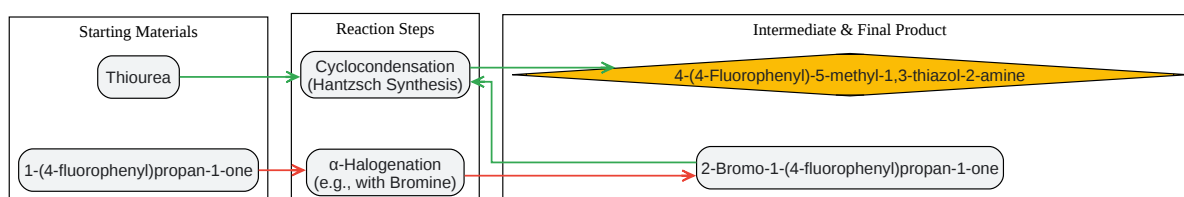
Compound Identity

The fundamental identification of **4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine** is based on its chemical formula and unique identifiers.

Property	Value
CAS Number	2928-00-9[1]
Molecular Formula	C ₁₀ H ₉ FN ₂ S[1]
Molecular Weight	208.26 g/mol [1]
IUPAC Name	4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine

Synthetic Pathway

The synthesis of 4-aryl-2-aminothiazole derivatives is commonly achieved through the Hantzsch thiazole synthesis.[2] This method involves the condensation of an α -haloketone with a thiourea or a related derivative. For the target compound, the synthesis would likely proceed as outlined in the workflow below.



[Click to download full resolution via product page](#)

Caption: General workflow for the Hantzsch synthesis of **4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine**.

Spectroscopic Data (Predicted)

The structural confirmation of the synthesized compound would be performed using a combination of spectroscopic techniques. The following tables summarize the expected spectroscopic data based on analogous 4-aryl-2-aminothiazole derivatives.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.5 - 7.8	Multiplet	2H	Aromatic protons (ortho to Fluorine)
~ 7.1 - 7.3	Multiplet	2H	Aromatic protons (meta to Fluorine)
~ 6.5 - 7.0	Singlet (broad)	2H	-NH ₂ protons
~ 2.4	Singlet	3H	-CH ₃ protons

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~ 168	C2 (Thiazole ring, C-NH ₂)
~ 162 (d, J \approx 245 Hz)	C4' (Aromatic C-F)
~ 148	C4 (Thiazole ring)
~ 130 (d, J \approx 8 Hz)	C2', C6' (Aromatic CH)
~ 128	C1' (Aromatic C)
~ 115 (d, J \approx 21 Hz)	C3', C5' (Aromatic CH)
~ 112	C5 (Thiazole ring)
~ 12	-CH ₃

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3400 - 3200	N-H stretching	Primary amine (-NH ₂)
3100 - 3000	C-H stretching	Aromatic C-H
~ 1620	C=N stretching	Thiazole ring
~ 1580	C=C stretching	Aromatic ring
1250 - 1200	C-F stretching	Aryl-F

Table 4: Predicted Mass Spectrometry Data

m/z Value	Interpretation
~ 208	[M] ⁺ (Molecular ion)
~ 209	[M+H] ⁺ (in ESI or CI)
Fragments	Loss of NH ₂ , CH ₃ , and fragmentation of the thiazole and phenyl rings.

Experimental Protocols

4.1. Synthesis: General Hantzsch Thiazole Synthesis

- **α-Halogenation of the Ketone:** To a solution of 1-(4-fluorophenyl)propan-1-one in a suitable solvent (e.g., glacial acetic acid or diethyl ether), add an equimolar amount of bromine dropwise with stirring at room temperature. The reaction progress can be monitored by TLC. After completion, the solvent is removed under reduced pressure to yield the crude 2-bromo-1-(4-fluorophenyl)propan-1-one.
- **Cyclocondensation:** The crude α-bromoketone is dissolved in ethanol, followed by the addition of an equimolar amount of thiourea. The mixture is refluxed for several hours.^[3] The completion of the reaction is monitored by TLC.
- **Work-up and Purification:** Upon cooling, the product, **4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine** hydrobromide, often precipitates. The solid is collected by filtration. The free

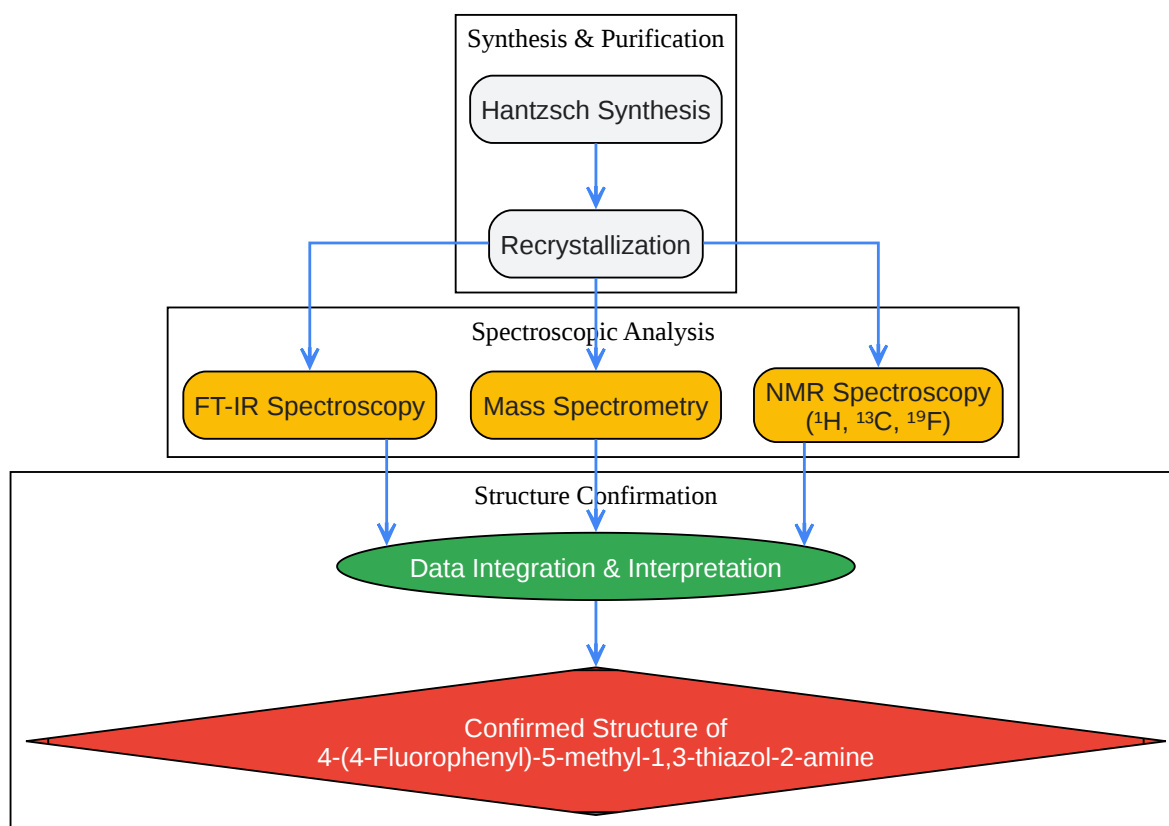
base can be obtained by neutralizing the salt with a base (e.g., aqueous sodium bicarbonate) and then extracting with a suitable organic solvent. The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

4.2. Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO- d_6 or CDCl_3 .^[3]
- Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum is recorded using a KBr pellet or as a thin film on a salt plate to identify the key functional groups.
- Mass Spectrometry (MS): The molecular weight and fragmentation pattern are determined using techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).^[4]
- Melting Point: The melting point of the purified compound is determined using a standard melting point apparatus to assess its purity.

Structure Elucidation Workflow

The elucidation of the structure of **4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine** follows a logical progression of analytical techniques.



[Click to download full resolution via product page](#)

Caption: Logical workflow for the synthesis and structural elucidation of **4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine**.

Signaling Pathways

Currently, there is no specific information available in the reviewed literature regarding the signaling pathways directly modulated by **4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine**. However, thiazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, often through the

modulation of various enzymatic and signaling pathways.[5] Further research is required to elucidate the specific biological targets and mechanisms of action for this particular compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2928-00-9 | 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine - MolDb [molddb.com]
- 2. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine | C₁₅H₁₁FN₂S | CID 623055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine structure elucidation]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1299636#4-4-fluorophenyl-5-methyl-1-3-thiazol-2-amine-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com